1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE is a complex organic compound that has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the pyridine moiety in its structure imparts unique physicochemical properties, making it a valuable compound for various applications .
Preparation Methods
The synthesis of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of the pyrrolo[1,2-a]pyrazine core and the introduction of the trifluoromethyl group. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrrolo[1,2-a]pyrazine core can be achieved through cyclization reactions involving 2-aminopyridine or 2-aminopyrazine with appropriate aldehydes.
Thioamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in key metabolic pathways, leading to the disruption of cellular processes.
Bind to Proteins: The compound can bind to proteins, altering their structure and function, which can result in therapeutic effects.
Modulate Signaling Pathways: It can modulate signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and pyridine moiety, but differ in their core structure and functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds share the pyrrolo[1,2-a]pyrazine core but may lack the trifluoromethyl group or have different substituents.
Thioamides: These compounds share the carbothioamide group but may have different core structures and substituents.
The uniqueness of 1-(PYRIDIN-3-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE lies in its combination of the trifluoromethyl group, pyridine moiety, and pyrrolo[1,2-a]pyrazine core, which imparts distinct physicochemical properties and biological activities.
Properties
Molecular Formula |
C20H17F3N4S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-pyridin-3-yl-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
InChI |
InChI=1S/C20H17F3N4S/c21-20(22,23)15-5-7-16(8-6-15)25-19(28)27-12-11-26-10-2-4-17(26)18(27)14-3-1-9-24-13-14/h1-10,13,18H,11-12H2,(H,25,28) |
InChI Key |
XMWCGERCARBTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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